REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:14][C:11]([CH:12]=O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[NH2:15][CH2:16][CH:17]([OH:19])[CH3:18].[BH4-].[Na+]>CO>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:14][C:11]([CH2:12][NH:15][CH2:16][CH:17]([OH:19])[CH3:18])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C=O)O1
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NCC(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 0.5 hr
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
, heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
at 15°-20°
|
Type
|
STIRRING
|
Details
|
The solution was stirred at ambient temperature for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
and heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 0.5 hr
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residual solid was partitioned between chloroform and water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted once with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residual solid was dissolved in 150 ml of absolute methanol
|
Type
|
TEMPERATURE
|
Details
|
with warming
|
Type
|
ADDITION
|
Details
|
was treated with 40 ml of methanolic HCl
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
ADDITION
|
Details
|
Anhydrous ether (1 1.) was added
|
Type
|
FILTRATION
|
Details
|
the solid which was deposited was collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C1=CC=C(CNCC(C)O)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |